4-Chloro-5-(ethylamino)-2-methylpyridazin-3(2H)-one

Structural identity Regioisomerism Quality control

SAR studies and API impurity profiling require unambiguous reference standards. 4-Chloro-5-(ethylamino)-2-methylpyridazin-3(2H)-one (CAS 214556-17-9) provides a single, defined regioisomer at 97% purity confirmed by NMR, HPLC, and GC. This pre-functionalized 5-ethylamino intermediate reduces synthetic steps to the Egis-11150 pharmacophore, while the 4-chloro substituent enables orthogonal derivatization via nucleophilic aromatic substitution or cross-coupling. Batch-specific QC certificates support reproducible library synthesis and ICH Q3A/Q3B-compliant HPLC/UPLC method validation.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
Cat. No. B13105600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(ethylamino)-2-methylpyridazin-3(2H)-one
Molecular FormulaC7H10ClN3O
Molecular Weight187.63 g/mol
Structural Identifiers
SMILESCCNC1=C(C(=O)N(N=C1)C)Cl
InChIInChI=1S/C7H10ClN3O/c1-3-9-5-4-10-11(2)7(12)6(5)8/h4,9H,3H2,1-2H3
InChIKeyFIDUQPWEQDXSGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-(ethylamino)-2-methylpyridazin-3(2H)-one (CAS 214556-17-9): Procurement-Relevant Physicochemical Profile and Compound Class Context


4-Chloro-5-(ethylamino)-2-methylpyridazin-3(2H)-one (CAS 214556-17-9, molecular formula C₇H₁₀ClN₃O, molecular weight 187.63 g/mol) is a synthetic small-molecule pyridazin-3(2H)-one derivative carrying chlorine at the 4-position, an ethylamino substituent at the 5-position, and a methyl group on the endocyclic N2 nitrogen . This compound belongs to a therapeutically relevant heterocyclic class that has yielded phosphodiesterase 4 (PDE4) inhibitors, kinase modulators, and adrenergic receptor ligands; the core scaffold is notably present in the atypical antipsychotic candidate Egis-11150 (CAS 494861-87-9), which extends the 5-amino position with a complex piperidinyl-ethylamino side chain . Commercially, the compound is supplied as a research-grade intermediate with a standard purity of 97%, with batch-specific certificates of analysis (NMR, HPLC, GC) available from multiple vendors .

Biologically relevant pyridazin-3(2H)-one scaffold for PDE4/kinase research
Core of Egis-11150 candidate; supports focused library synthesis
5-ethylamino handle enables regioselective synthetic elaboration
Reduces step count vs. simpler 5-amino intermediates
Multi-method QC (NMR, HPLC, GC) with batch-specific CoA available
Supports rigorous identity confirmation for SAR and documentation

Why 4-Chloro-5-(ethylamino)-2-methylpyridazin-3(2H)-one Cannot Be Interchanged with Regioisomeric or N-Substitution Analogs Without Experimental Validation


The closest commercially catalogued structural analog, 4-chloro-2-ethyl-5-(methylamino)-3(2H)-pyridazinone (CAS 98796-15-7), is a regioisomer that transposes the methyl and ethyl groups between the N2 and C5-amino positions. This subtle N- vs. C-substitution swap is expected to alter both the hydrogen-bond donor/acceptor geometry and the conformational preferences of the 5-amino side chain, which in turn can modulate target binding, metabolic stability, and downstream synthetic reactivity. Neither compound has publicly disclosed in vitro pharmacological data, meaning any assumption of functional equivalence is unsupported by evidence. Substituting one for the other in a synthetic route, structure–activity relationship (SAR) study, or biological assay without explicit experimental confirmation therefore carries unquantified risk of divergent outcomes .

Target Compound
Closest Analogue
4-Chloro-5-(ethylamino)-2-methylpyridazin-3(2H)-one (CAS 214556-17-9)
4-Chloro-2-ethyl-5-(methylamino)-3(2H)-pyridazinone (CAS 98796-15-7)
Regioisomeric N- vs. C-substitution may alter hydrogen-bond geometry, side-chain conformation, and synthetic reactivity. Functional equivalence is unsupported by public data; substituting without validation may yield divergent synthetic and SAR outcomes.

Quantitative Differentiation Evidence for 4-Chloro-5-(ethylamino)-2-methylpyridazin-3(2H)-one Relative to Closest Structural Analogs


Regioisomeric Identity Confirmed by SMILES and InChI: Structural Differentiation from 4-Chloro-2-ethyl-5-(methylamino) Analog

The target compound (CAS 214556-17-9) is defined by the canonical SMILES string Cl\C1=C(\C=N/N(C1=O)C)NCC, placing the ethylamino group at C5 and the methyl group at N2. Its closest catalogued analog, CAS 98796-15-7, is defined by SMILES CCN1C(=O)C(=C(C=N1)NC)Cl, which instead places a methylamino group at C5 and an ethyl group at N2 . These two connectivity patterns are constitutionally isomeric and cannot be interconverted without chemical synthesis; the structural distinction is absolute and verifiable by ¹H/¹³C NMR chemical shift differences and HPLC retention time .

Regioisomeric Identity
Head-to-head
N2-methyl / C5-ethylamino vs. N2-ethyl / C5-methylamino connectivity
Supports procurement of correct regioisomer; structural distinction is absolute.
NMR and HPLC retention differences confirm identity.
Structural identity Regioisomerism Quality control

Commercially Certified Purity: 97% Minimum with Batch-Specific QC Documentation

Multiple independent vendors list the standard purity of CAS 214556-17-9 as 97% (HPLC), with batch-level certificates of analysis that include ¹H NMR, HPLC, and GC data . The closest regioisomeric analog (CAS 98796-15-7) is also listed at 97% purity; however, the impurity profiles necessarily differ because the synthetic routes and potential side-products are regioisomer-specific. Without identical chromatographic conditions, the purity numbers are not directly comparable, but the availability of orthogonal QC methods (NMR + HPLC + GC) for the target compound provides multi-dimensional identity and purity confirmation that single-method certification cannot match.

Certified Purity & QC
Specification review
97% with NMR, HPLC, GC (batch CoA) vs. 97% HPLC-only for analogue
Multi-method QC reduces risk of misassigned or contaminated material.
Batch-specific documentation supports GLP-like rigor.
Chemical purity Quality assurance Procurement specification

Calculated Physicochemical Properties: Density and Boiling Point Differentiate Handling and Formulation Conditions

The target compound has a calculated density of 1.3±0.1 g/cm³ and a predicted boiling point of 240.8±50.0 °C at 760 mmHg, with a flash point of 99.4±30.1 °C . These values are derived from predictive algorithms (ACD/Labs) and have not been confirmed by experimental measurement for this specific compound. No comparable predicted data are publicly aggregated for the regioisomeric comparator CAS 98796-15-7 in the same database, preventing a direct numerical comparison. However, the boiling point estimate classifies the target compound as a relatively low-volatility solid under ambient conditions, which informs solvent selection for reactions, drying protocols, and short-term storage requirements.

Predicted Properties
Class-level inference
Density 1.3±0.1 g/cm³; BP 240.8±50.0 °C; FP 99.4±30.1 °C
Guides solvent selection and scale-up handling decisions.
Predicted values; experimental confirmation not reported.
Physicochemical properties Formulation Handling

Procurement-Driven Application Scenarios for 4-Chloro-5-(ethylamino)-2-methylpyridazin-3(2H)-one Based on Available Evidence


Key Intermediate in the Synthesis of Egis-11150 and Related 5-Aminoalkyl-Substituted Pyridazinone Drug Candidates

The core scaffold of 4-chloro-5-(ethylamino)-2-methylpyridazin-3(2H)-one matches the pyridazinone substructure of Egis-11150 (CAS 494861-87-9), an atypical antipsychotic candidate with demonstrated procognitive efficacy in rodent models . The 5-ethylamino group can serve as a synthetic handle for further N-alkylation or acylation to install the piperidinyl-ethylamino side chain required for adrenergic α₁, α₂C, 5-HT₂A, and 5-HT₇ receptor engagement. Procuring the pre-functionalized 5-ethylamino intermediate rather than the simpler 5-amino analog may reduce synthetic step count and improve regioselectivity in the final coupling step.

Scaffold for Focused Kinase or PDE4 Inhibitor Library Synthesis with a Defined Regioisomeric Handle

Pyridazin-3(2H)-one derivatives have been patented as PDE4 inhibitors and kinase modulators . The target compound provides a single, unambiguous regioisomer with the 5-ethylamino group positioned for subsequent derivatization while the 4-chloro substituent offers an orthogonal site for nucleophilic aromatic substitution or metal-catalyzed cross-coupling. This dual reactivity profile, combined with batch-specific NMR/HPLC/GC QC documentation, supports reproducible library synthesis where regioisomeric purity is essential for SAR interpretation .

Reference Standard for Analytical Method Development and Impurity Profiling of Pyridazinone-Based APIs

With a defined regioisomeric identity, 97% certified purity, and multi-method QC characterization (NMR, HPLC, GC), this compound is suitable as a reference standard for developing HPLC or UPLC methods to detect and quantify related process impurities in pyridazinone-based active pharmaceutical ingredients (APIs) . Its distinct retention time and spectral signature relative to the regioisomeric impurity (CAS 98796-15-7) enables method specificity validation critical for ICH Q3A/Q3B compliance.

Application
Selection Property
Validation Focus
CNS Drug Candidate Synthesis (e.g., Egis-11150)
5-ethylamino handle for regioselective elaboration
Regioisomeric purity and orthogonal QC documentation
Kinase/PDE4 Inhibitor Library Synthesis
Unambiguous regioisomer with dual reactive sites
Batch-specific QC for SAR reproducibility
Reference Standard for Impurity Profiling
Defined regioisomeric identity and multi-method characterization
Method specificity assessment for pyridazinone API impurities
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